molecular formula C15H16INO B13733500 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide CAS No. 32353-56-3

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide

Cat. No.: B13733500
CAS No.: 32353-56-3
M. Wt: 353.20 g/mol
InChI Key: RVPMHFZVLYNLON-MLBSPLJJSA-M
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Description

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide (hereafter referred to as MPMPI) is a pyridinium-based ionic compound characterized by a conjugated ethenyl bridge linking a 4-methoxyphenyl group to a 1-methylpyridinium core. Its structure (C₁₅H₁₆INO) includes a planar aromatic system that facilitates π-π stacking and intramolecular charge transfer, making it relevant for nonlinear optical (NLO) materials and fluorescence applications .

Properties

CAS No.

32353-56-3

Molecular Formula

C15H16INO

Molecular Weight

353.20 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C15H16NO.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+;

InChI Key

RVPMHFZVLYNLON-MLBSPLJJSA-M

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC.[I-]

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound is typically accomplished via a condensation reaction between 1,2-dimethylpyridinium iodide and 4-methoxybenzaldehyde in the presence of a base catalyst. The key steps are:

  • Reagents and Molar Ratios:

    • 1,2-Dimethylpyridinium iodide (7.052 g, 30 mmol)
    • 4-Methoxybenzaldehyde (3.7 mL, 30 mmol)
    • Piperidine (5 drops, used as a base catalyst)
    • Solvent: Methanol (20 mL)
  • Procedure:

    • Mix equimolar solutions of 1,2-dimethylpyridinium iodide and 4-methoxybenzaldehyde in hot methanol.
    • Add piperidine as a catalyst to the mixture.
    • Reflux the reaction mixture at 60°C for 8 hours.
    • Upon completion, a yellowish crystalline product forms.
    • Filter the product, wash with diethyl ether, and dry.
  • Purification:

    • Recrystallize the crude product three times from a methanol–acetonitrile (1:1) solvent mixture by slow evaporation at ambient temperature over several days.
    • This yields yellow needle-shaped single crystals suitable for X-ray crystallography.
  • Physical Properties:

    • Melting point: 514–516 K

This method is well-documented and reproducible, providing high-purity crystals for structural and spectroscopic studies.

Reaction Scheme

Step Reagents Conditions Outcome
1 1,2-Dimethylpyridinium iodide + 4-Methoxybenzaldehyde Methanol, reflux at 60°C for 8 h Formation of yellow crystalline this compound
2 Piperidine (catalyst) Same as above Facilitates condensation reaction
3 Recrystallization Methanol–acetonitrile (1:1), slow evaporation Pure, needle-shaped crystals suitable for X-ray analysis

Analytical and Structural Characterization Supporting the Preparation

Crystallographic Data

Parameter Value
a 7.1760 Å
b 8.6895 Å
c 12.1555 Å
α 92.645°
β 92.115°
γ 103.781°
Volume 734.47 ų
Z 2

The cation is essentially planar with an E-configuration around the ethenyl bond, and the dihedral angle between the pyridinium and benzene rings is approximately 6.16°–6.61°, indicating near coplanarity which is important for conjugation and optical properties.

Spectroscopic and Refinement Details

  • Hydrogen atoms were geometrically fixed and refined using riding models with standard bond lengths (C–H 0.93–0.98 Å).
  • Data collection and refinement used standard crystallographic software packages such as APEX2, SAINT, SHELXS97, and SHELXL97.

Summary Table of Preparation Conditions and Outcomes

Parameter Details
Starting materials 1,2-Dimethylpyridinium iodide, 4-Methoxybenzaldehyde
Catalyst Piperidine (5 drops)
Solvent Methanol (20 mL)
Reaction temperature Reflux at 60°C
Reaction time 8 hours
Product appearance Yellowish crystalline solid
Purification method Recrystallization from methanol–acetonitrile (1:1)
Crystal form Yellow needle-shaped crystals
Melting point 514–516 K
Structural confirmation Single-crystal X-ray diffraction

Chemical Reactions Analysis

Reaction Mechanism

The synthesis follows a stepwise mechanism:

  • Nucleophilic Attack : Piperidine deprotonates 4-methoxybenzaldehyde, generating an enolate intermediate that attacks the α-carbon of 1,2-dimethylpyridinium iodide .

  • Imine Formation : The intermediate undergoes dehydration to form an (E)-configured ethenyl linkage.

  • Protonation : The pyridinium nitrogen stabilizes the final ionic structure, with iodide serving as the counterion .

Key Mechanistic Features:

StepDescriptionRole of Piperidine
Enolate FormationDeprotonation of aldehyde α-hydrogenBase catalyst
CondensationFormation of conjugated ethenyl bridgeFacilitates electron transfer
Charge StabilizationPyridinium nitrogen anchors positive chargeEnhances ionic character

Structural Influences on Reactivity

Crystallographic studies reveal a nearly coplanar arrangement between the pyridinium and methoxyphenyl rings (dihedral angle = 6.61°), which promotes π-stacking interactions and electronic conjugation . This structural feature enhances susceptibility to electrophilic attacks at the ethenyl bridge and aromatic rings.

Critical Bond Lengths and Angles:

ParameterValueSignificance
C=C (ethenyl)1.335 ÅConfirms double-bond character
C–O (methoxy)1.363 ÅIndicates electron-donating effect
N⁺–C (pyridinium)1.485 ÅStabilizes cationic charge

The iodide anion participates in C–H···I hydrogen bonds (2.93–3.08 Å), which may influence solubility and ion-pair dynamics in solution .

Scientific Research Applications

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-m

Biological Activity

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide, a molecular salt with the formula C16H16INO, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure

The compound consists of a pyridinium cation and an iodide anion. The dihedral angle between the pyridinium and benzene rings is approximately 6.61°, indicating a close spatial arrangement that may influence its chemical reactivity and biological interactions .

Synthesis

The synthesis of this compound involves the reaction of 1,2-dimethylpyridinium iodide with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst. The mixture is refluxed in methanol, yielding a yellow crystalline product with a melting point between 514–516 K .

Anticancer Activity

Research indicates that compounds with similar structural motifs can possess anticancer activities. For instance, flavonoids and other phenolic compounds are known to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial pathways . Although direct studies on this compound are scarce, its structural similarity to these bioactive compounds suggests potential anticancer properties.

The mechanisms by which compounds similar to this compound exert their biological effects typically involve:

  • Induction of Apoptosis : Many flavonoids induce apoptosis in cancer cell lines like HepG2 through mitochondrial pathways and activation of caspases .
  • Oxidative Stress : Compounds can increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
  • Inhibition of Signaling Pathways : Some studies suggest that these compounds can inhibit critical signaling pathways involved in cell proliferation and survival .

Case Studies

Although direct case studies on this compound are not available, related research highlights the importance of structure-activity relationships in determining biological efficacy. For example:

  • Flavonoids : Studies have shown that flavonoids can inhibit HepG2 cell proliferation via mitochondrial-mediated apoptosis pathways, suggesting that similar mechanisms could be explored for this compound .

Comparative Analysis

To better understand the potential activity of this compound, we can compare it with structurally related compounds:

Compound NameStructureNotable Activity
1-Methylpyridinium IodideCHNIModel compound for studying cationic interactions
4-MethoxybenzaldehydeCHOPrecursor in synthesis
Dimethylpyridinium IodideCHNISimilar cationic framework; used in organic reactions

Comparison with Similar Compounds

Substituent Effects on Crystallography and NLO Properties

MPMPI is compared to three key analogues (Table 1):

Table 1: Structural and Crystallographic Parameters

Compound (Substituent) Molecular Formula Space Group Dihedral Angle (Pyridinium–Phenyl) NLO Activity Reference
MPMPI (4-OCH₃) C₁₅H₁₆INO Non-centrosymmetric* 6.61° Likely active*
Ethoxy analogue (4-OC₂H₅) C₁₆H₁₈INO·H₂O P1 (centrosymmetric) 3.13° Inactive
Diethylamino analogue (4-N(C₂H₅)₂) C₁₈H₂₃IN₂
Dimethylamino analogue (4-N(CH₃)₂) C₁₆H₁₈IN₂

Note:

  • The ethoxy analogue crystallizes in the centrosymmetric space group P1 , precluding NLO activity despite its planar structure (dihedral angle = 3.13°) .
  • MPMPI’s smaller 4-methoxy group likely reduces steric hindrance compared to the ethoxy group, enabling non-centrosymmetric packing .

Spectroscopic and Electronic Properties

Hydrogen Bonding and π-π Interactions :

  • MPMPI exhibits weak C–H⋯I interactions and π-π stacking (interplanar distance ~3.6–3.8 Å), contributing to its solid-state stability .
  • The ethoxy analogue forms O–H⋯I hydrogen bonds via water molecules, creating layered structures, but weaker C–H⋯O/I interactions .
  • The dimethylamino analogue (DASPMI) shows groove-binding interactions with DNA via electrostatic forces, as evidenced by fluorescence quenching and anisotropy changes .

Optical Properties :

  • MPMPI’s conjugated system allows for intramolecular charge transfer, critical for fluorescence and NLO responses. However, experimental data on its hyperpolarizability (β) are absent in evidence.
  • DASPMI exhibits strong fluorescence enhancement upon DNA binding, with a semicone angle of 11.35 Å, confirming minor-groove binding rather than intercalation .

Critical Analysis of Contradictions and Limitations

  • Synthetic Yields : Varied reaction conditions (e.g., solvent, temperature) across studies complicate direct comparisons of crystallinity and purity.

Q & A

Q. What is the established synthetic route for preparing 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide?

The compound is synthesized by refluxing 1,2-dimethylpyridinium iodide, 4-methoxybenzaldehyde, and piperidine (1:1:1 molar ratio) under nitrogen in hot water for 3 hours. Post-reaction, the solid is filtered, washed with cold ethanol, and recrystallized from methanol via slow evaporation to yield X-ray-quality crystals. This method adapts protocols validated for ethoxy analogs, with modifications for methoxy substitution .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) reveals a triclinic P1 space group with unit cell parameters a = 7.1760 Å, b = 8.6895 Å, c = 12.1555 Å, and angles α = 92.645°, β = 92.115°, γ = 103.781°. Data refinement via SHELXL yields R1 = 0.020, confirming planar geometry with a 3.13° dihedral angle between pyridinium and methoxyphenyl rings .

Q. What spectroscopic techniques are essential for characterizing this compound?

UV-Vis spectroscopy identifies π→π* transitions (λ_max ~350–400 nm), while fluorescence spectroscopy probes excited-state behavior. Solid-state diffuse reflectance spectroscopy correlates optical properties with crystallographic data. ¹H/¹³C NMR verifies molecular structure in solution, with key signals for the styryl bridge (~7.3–8.5 ppm) and methoxy group (~3.8 ppm) .

Advanced Research Questions

Q. Why does this compound lack nonlinear optical (NLO) activity despite its conjugated π-system?

The centrosymmetric P1 space group causes antiparallel alignment of chromophores via π-π stacking (Cg⋯Cg distances ~3.6 Å), canceling molecular dipole moments. This structural feature, observed in both methoxy and ethoxy analogs, nullifies macroscopic second-order NLO effects despite strong molecular hyperpolarizability .

Q. How can researchers resolve discrepancies in hydrogen bonding patterns across crystallographic studies of styrylpyridinium derivatives?

Perform multipole refinement of high-resolution datasets (d_min < 0.8 Å) to locate H-atoms precisely. Validate with periodic DFT calculations of hydrogen bond energies and variable-temperature crystallography to distinguish static disorder from dynamic effects. Cross-reference with SHELXL refinement logs to ensure parameter consistency .

Q. What experimental strategies validate cation-π interactions in the crystal packing?

Combine X-ray topology analysis (centroid distances <4 Å) with computational electrostatic potential mapping. Compare with halogen-substituted analogs to modulate electron density. Hirshfeld surface analysis quantifies intermolecular contacts, with C–H⋯π contributions >15% indicating significant interactions .

Q. How does time-resolved fluorescence anisotropy elucidate DNA binding mechanisms?

Measure rotational correlation times (τ_rot) before/after DNA addition using time-correlated single-photon counting (TCSPC). Increased τ_rot and fluorescence lifetime (τ_avg) suggest groove binding, as seen in structurally similar dyes. Competitive assays with intercalators (e.g., ethidium bromide) confirm binding specificity .

Methodological Notes

  • Synthesis Optimization : Use inert atmosphere and controlled evaporation rates to enhance crystal quality for diffraction studies .
  • Crystallographic Refinement : Employ SHELXL’s TWIN/BASF commands to address potential twinning in triclinic systems .
  • Spectroscopic Calibration : Reference solvent polarity effects (e.g., methanol vs. DMSO) when interpreting UV-Vis/fluorescence shifts .

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